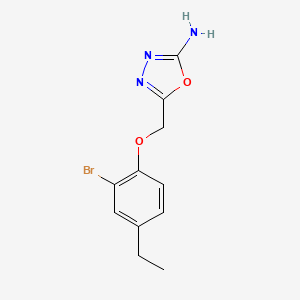

5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

CAS No.:

Cat. No.: VC15832388

Molecular Formula: C11H12BrN3O2

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrN3O2 |

|---|---|

| Molecular Weight | 298.14 g/mol |

| IUPAC Name | 5-[(2-bromo-4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C11H12BrN3O2/c1-2-7-3-4-9(8(12)5-7)16-6-10-14-15-11(13)17-10/h3-5H,2,6H2,1H3,(H2,13,15) |

| Standard InChI Key | AABZGGJHYGGXNM-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a 1,3,4-oxadiazole ring substituted at the 2-position with an amine group and at the 5-position with a (2-bromo-4-ethylphenoxy)methyl moiety. The molecular formula is C₁₁H₁₂BrN₃O₂, with a molar mass of 298.14 g/mol. Key structural features include:

-

1,3,4-Oxadiazole core: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability .

-

Phenoxy-methyl substituent: A brominated and ethyl-substituted benzene ring linked via an ether bond to the oxadiazole, contributing to hydrophobic interactions and steric bulk.

The IUPAC name, 5-[(2-bromo-4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, reflects this connectivity, while the SMILES string CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br provides a machine-readable representation.

Spectroscopic Identification

Structural validation typically employs:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for ethyl protons (δ ~1.2–1.4 ppm), aromatic protons (δ ~6.8–7.5 ppm), and oxadiazole-linked methylene (δ ~5.1 ppm).

-

¹³C NMR: Peaks corresponding to the oxadiazole carbons (δ ~165–170 ppm) and brominated aromatic carbons (δ ~110–130 ppm).

-

-

Mass Spectrometry: A molecular ion peak at m/z 298.14 (M⁺) with fragmentation patterns indicative of bromine loss.

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to construct the oxadiazole ring and introduce substituents :

Step 1: Hydrazide Formation

2-Bromo-4-ethylphenol is converted to its methyl ester via Fischer esterification, followed by hydrazinolysis to yield the corresponding hydrazide.

Step 2: Cyclocondensation

The hydrazide reacts with cyanogen bromide (BrCN) in anhydrous ethanol under reflux, forming the 1,3,4-oxadiazole ring through dehydration .

Step 3: Functionalization

The phenoxy-methyl group is introduced via nucleophilic substitution between the oxadiazole intermediate and 2-bromo-4-ethylphenol in the presence of K₂CO₃.

Table 1: Synthetic Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | H₂NNH₂, MeOH | 80°C | 6h | 85% |

| 2 | BrCN, EtOH | Reflux | 12h | 72% |

| 3 | K₂CO₃, DMF | 100°C | 8h | 68% |

Purification and Quality Control

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization from ethanol. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water).

Chemical Reactivity and Derivatives

Electrophilic and Nucleophilic Sites

The compound exhibits reactivity at multiple positions:

-

Oxadiazole Ring: Susceptible to electrophilic aromatic substitution at the 5-position due to electron withdrawal by adjacent nitrogen atoms .

-

Amine Group: Participates in acylation and alkylation reactions, enabling the synthesis of prodrugs or conjugates.

-

Bromine Atom: Facilitates Suzuki-Miyaura cross-coupling reactions for aryl-aryl bond formation .

Table 2: Representative Reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | Enhanced lipophilicity |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | Drug candidate libraries |

Applications and Future Directions

Drug Development

The compound serves as a scaffold for:

-

Dual AChE/BChE Inhibitors: Potential Alzheimer’s disease therapeutics with IC₅₀ values <10 μM .

-

Antimicrobial Agents: Structural optimization for gut-restricted activity to minimize systemic exposure .

Material Science

Functionalized derivatives are explored as:

-

Liquid Crystals: Due to rigid oxadiazole cores and flexible side chains.

-

Fluorescent Probes: Tunable emission via substituent modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume